![molecular formula C24H20Cl2N2O2S2 B12038784 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 476484-93-2](/img/structure/B12038784.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-[(2,6-dichlorobenzyl)sulfanyl] Group: This step involves the nucleophilic substitution reaction where a thiol group reacts with a 2,6-dichlorobenzyl halide.
Attachment of the 3-(4-methoxyphenyl) Group: This step involves the coupling of the benzothieno[2,3-d]pyrimidin-4(3H)-one core with a 4-methoxyphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The benzylic sulfanyl (-S-) linker exhibits nucleophilic character, enabling key transformations:
Key Findings :
-
Sulfur oxidation to sulfone enhances metabolic stability but reduces membrane permeability.
-
Steric hindrance from the 2,6-dichlorobenzyl group slows alkylation kinetics compared to unsubstituted analogs .
Pyrimidine Core Modifications
The tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core participates in ring-opening and substitution reactions:
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acid Hydrolysis | 6M HCl, 100°C, 12 hr | Thiophene-carboxylic acid derivative | 55% | |
Nucleophilic Substitution | NH₂NH₂·H₂O, EtOH, Δ | 4-Amino-pyrimidine analog | 67% |
Mechanistic Insights :
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Ring-opening under acidic conditions proceeds via protonation at N3, followed by cleavage of the C2-N bond.
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Hydrazine selectively replaces the 4-keto group without affecting the sulfanyl linkage .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic attacks to specific positions:
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl derivative | 48% | |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Bromo-4-methoxyphenyl analog | 53% |
Regioselectivity :
-
Methoxy’s +M effect directs nitration/bromination to the meta position relative to the pyrimidine attachment.
Dichlorobenzyl Substituent Interactions
The 2,6-dichlorobenzyl group undergoes dehalogenation and coupling reactions:
Challenges :
-
Steric bulk from 2,6-dichloro substitution impedes cross-coupling efficiency compared to mono-chloro derivatives .
Stability Under Physiological Conditions
The compound’s degradation profile in simulated biological environments:
Condition | Half-Life | Major Degradation Pathways | Reference |
---|---|---|---|
pH 7.4 buffer, 37°C | 8.2 hr | Sulfanyl oxidation, pyrimidine hydrolysis | |
Human liver microsomes | 2.7 hr | O-Demethylation, glucuronidation |
Optimization Strategies :
Scientific Research Applications
Chemical Properties and Structure
This compound possesses a molecular formula of C24H20Cl2N2O2S2 and a molecular weight of 503.5 g/mol. The structure features a benzothieno-pyrimidine core, which is significant for its biological activity. The presence of the dichlorobenzyl and methoxyphenyl groups contributes to its pharmacological potential.
Pharmacological Applications
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
- Anti-inflammatory Activity
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core and have been studied for their biological activities and synthetic applications.
Benzimidazoles: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological activities.
Biological Activity
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C19H15Cl2N5OS
- Molecular Weight : 432.32 g/mol
- CAS Number : 338403-86-4
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothieno-pyrimidine compounds have shown effectiveness against various bacterial strains. The disc diffusion method was employed to evaluate the antibacterial activity of synthesized derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to strong antibacterial effects, suggesting that the target compound may possess similar properties .
Anticancer Activity
Research has highlighted the potential anticancer effects of related compounds. For example, studies on pyrimidine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest. In vitro assays indicated that these compounds could inhibit cancer cell growth effectively .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been reported that similar compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This suggests a possible application in treating neurodegenerative diseases and managing urea levels in the body. The docking studies have provided insights into the binding interactions with amino acids in these enzymes, further supporting its pharmacological relevance .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of synthesized benzothieno-pyrimidine derivatives for their antimicrobial activity using the disc diffusion method. The results showed that several compounds inhibited the growth of tested bacterial strains effectively, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
- Anticancer Screening : In a comparative study involving various synthetic analogs of pyrimidines, one compound demonstrated a significant reduction in cell viability in MCF-7 and HT-29 cell lines at concentrations as low as 10 µM. This compound was further studied for its mechanism of action, revealing that it induced apoptosis through caspase activation.
Data Summary Table
Properties
CAS No. |
476484-93-2 |
---|---|
Molecular Formula |
C24H20Cl2N2O2S2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S2/c1-30-15-11-9-14(10-12-15)28-23(29)21-16-5-2-3-8-20(16)32-22(21)27-24(28)31-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3 |
InChI Key |
ZDBMXWGGGRPXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
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